Fmoc-glycinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis

Fmoc-glycinol serves as a building block in the synthesis of peptides, which are chains of amino acids. Its chemical structure allows it to be incorporated into the peptide chain through a process known as Fmoc solid-phase peptide synthesis (SPPS) . This technique involves the stepwise addition of amino acid building blocks, one by one, to a solid support. Fmoc-glycinol, due to the presence of the Fmoc (Fluorenylmethoxycarbonyl) protecting group, allows for the selective attachment and removal of the amino acid during the synthesis cycle, ensuring the desired sequence of amino acids in the final peptide product .

Glycosylation Studies

Fmoc-glycinol finds its application in glycosylation studies, particularly in the investigation of glycopeptides. Glycopeptides are a type of molecule where a carbohydrate (sugar) unit is linked to a peptide chain. Fmoc-glycinol can be used as a spacer molecule to introduce a spacer arm between the peptide and the carbohydrate moiety, allowing for controlled attachment and manipulation of the carbohydrate during glycosylation reactions . This approach facilitates the study of the role of carbohydrates in various biological processes.

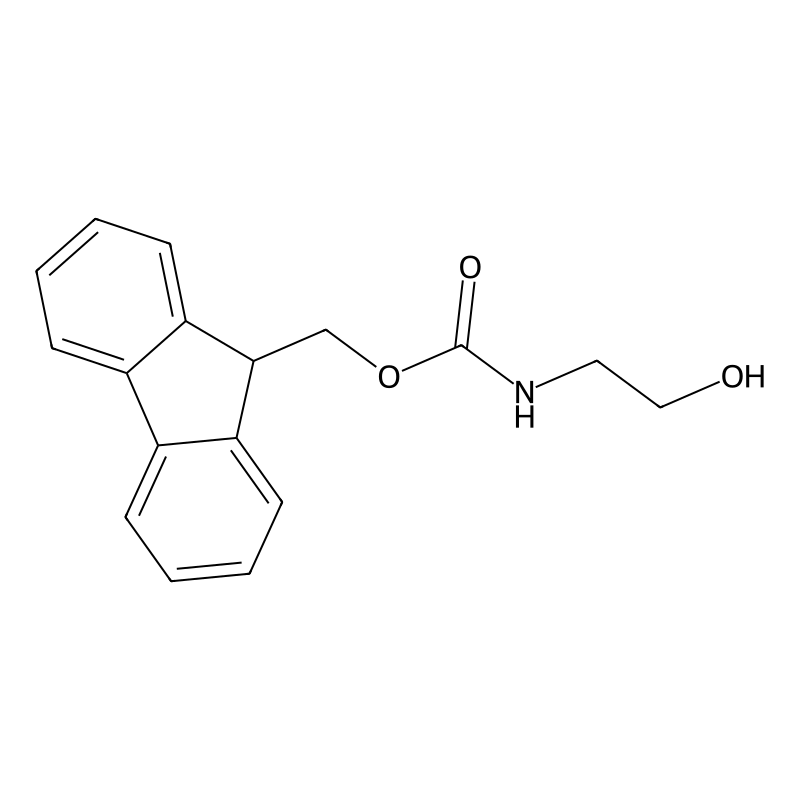

Fmoc-glycinol is a chemical compound characterized by the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to glycinol, which is a derivative of glycine. Its chemical formula is , and it has a unique structure that allows it to serve various functions in chemical synthesis and biological applications . The Fmoc group is widely used in peptide synthesis as a protecting group for amino acids, providing stability during the synthesis process while allowing for selective deprotection .

- Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, resulting in the free amino group of glycinol. This reaction typically follows an E1cb elimination mechanism, producing dibenzofulvene as a by-product .

- Acylation: Fmoc-glycinol can react with acylation reagents to form amides, which are crucial for synthesizing peptide bonds .

- Nucleophilic Reactions: The compound can also participate in nucleophilic substitutions, allowing it to form various derivatives that are useful in organic synthesis .

Fmoc-glycinol exhibits biological activity primarily through its interaction with bacterial receptors. It has been noted to bind to receptors on Gram-positive bacteria, inhibiting their growth by blocking the synthesis of essential components. This property makes it a potential candidate for developing antimicrobial agents . Additionally, due to its structural features, Fmoc-glycinol may also exhibit other biological activities that warrant further investigation.

The synthesis of Fmoc-glycinol typically involves several approaches:

- Direct Protection: Glycinol can be reacted with Fmoc-chloroformate or Fmoc-succinimidyl carbonate under basic conditions to introduce the Fmoc group effectively. This method allows for high yields and purity of the final product .

- Solid-Phase Peptide Synthesis: In this method, Fmoc-glycinol can be utilized as a building block in solid-phase peptide synthesis, where it is attached to a solid support and subsequently deprotected to facilitate peptide chain elongation .

Fmoc-glycinol finds applications in various fields:

- Peptide Synthesis: It is commonly used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection .

- Drug Development: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics or antimicrobial agents .

- Chemical Research: The compound serves as an intermediate in organic synthesis and can be modified to create diverse chemical entities.

Studies on the interactions of Fmoc-glycinol with biological systems have focused on its binding affinity to bacterial receptors. Research indicates that it effectively blocks essential pathways in Gram-positive bacteria, which could lead to new therapeutic strategies against bacterial infections. Further studies are needed to explore its full range of interactions and potential side effects.

Fmoc-glycinol shares similarities with several other compounds that contain the Fmoc protecting group or are derivatives of glycine. Here are some comparable compounds:

| Compound Name | Structure/Type | Unique Features |

|---|---|---|

| Fmoc-glycine | Amino acid derivative | Commonly used in peptide synthesis; simpler structure |

| Fmoc-alanine | Amino acid derivative | Similar protective group; used widely in peptides |

| Fmoc-serine | Amino acid derivative | Contains hydroxyl group; important for phosphorylation |

| Boc-glycine | Amino acid derivative | Uses a different protecting group; less hydrophobic |

| Ac-Gly-OH | Acetylated glycine | Used for different types of peptide modifications |

Uniqueness: Fmoc-glycinol is distinct due to its combination of the Fmoc protecting group with glycinol, providing specific reactivity and biological activity that is not present in other simple amino acid derivatives. Its ability to inhibit bacterial growth adds another layer of functionality compared to other similar compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant